molecular formula C14H20N4O4 B12124679 Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate

Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate

Cat. No.: B12124679
M. Wt: 308.33 g/mol
InChI Key: UZXLVKXBCDWWLJ-UHFFFAOYSA-N
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Description

Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with dimethyl groups and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with diethyl propanedioate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride
  • 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives

Uniqueness

Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate is unique due to its specific structural features, such as the presence of both a pyrimidine ring and a hydrazinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

diethyl 2-[[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene]propanedioate

InChI

InChI=1S/C14H20N4O4/c1-5-21-12(19)11(13(20)22-6-2)8-15-18-14-16-9(3)7-10(4)17-14/h7-8,15H,5-6H2,1-4H3,(H,16,17,18)

InChI Key

UZXLVKXBCDWWLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNNC1=NC(=CC(=N1)C)C)C(=O)OCC

Origin of Product

United States

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